

# Discovery and history of 2-(4-Methylphenyl)morpholine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(4-Methylphenyl)morpholine

Cat. No.: B1352103

[Get Quote](#)

An In-depth Technical Guide to 3-methyl-2-(4-methylphenyl)morpholine (4-MPM)

## Introduction and History

3-methyl-2-(4-methylphenyl)morpholine, commonly known as 4-methylphenmetrazine (4-MPM), is a synthetic psychoactive substance and a derivative of phenmetrazine.[\[1\]](#)

Phenmetrazine itself was introduced as an anorectic medication in the 1950s.[\[1\]](#) 4-MPM is a structural analog of phenmetrazine with a methyl group added to the para position of the phenyl ring.[\[2\]](#)

This compound emerged on the recreational drug market as a new psychoactive substance (NPS).[\[1\]](#)[\[2\]](#) It was first formally identified in Slovenia in 2015 and was notified to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in October of the same year.[\[2\]](#)[\[3\]](#) 4-MPM is also referred to by the code PAL-747.[\[1\]](#)[\[4\]](#) Research into phenmetrazine analogs, including 4-MPM, has been documented in patent applications, such as one by Blough et al. in 2011.[\[1\]](#)

Pharmacologically, 4-MPM acts as a monoamine transporter substrate, stimulating the release of dopamine, norepinephrine, and serotonin.[\[1\]](#)[\[2\]](#) Its notable affinity for the serotonin transporter suggests potential entactogenic effects, similar to MDMA, which distinguishes it from its ortho- and meta-isomers that have more traditional stimulant properties akin to phenmetrazine.[\[1\]](#)[\[2\]](#)

## Synthesis

The synthesis of **3-methyl-2-(4-methylphenyl)morpholine** is a multi-step process that starts from 4-methylpropiophenone.<sup>[1]</sup><sup>[2]</sup> The overall yield for this synthesis is noted to be low, around 1% from the initial bromoketone.<sup>[2]</sup>

## Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-methyl-2-(4-methylphenyl)morpholine (4-MPM)**.

## Pharmacology and Mechanism of Action

4-MPM functions as a non-selective releaser of monoamine neurotransmitters.<sup>[2]</sup> It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).<sup>[1][2]</sup> Its mechanism involves inhibiting the reuptake of these neurotransmitters and promoting their release from the presynaptic neuron.<sup>[1][5]</sup> This increase in synaptic concentrations of dopamine, norepinephrine, and serotonin is responsible for its stimulant and potential entactogenic effects.<sup>[1][4]</sup> The pharmacological profile of 4-MPM, particularly its potent activity at the serotonin transporter, suggests effects that may be similar to MDMA.<sup>[1][5]</sup>

## Monoamine Transporter Interaction



[Click to download full resolution via product page](#)

Caption: Mechanism of action of 4-MPM at the monoamine transporters.

## Quantitative Pharmacological Data

The following tables summarize the *in vitro* activity of 4-MPM at the dopamine, norepinephrine, and serotonin transporters.

Table 1: Monoamine Transporter Uptake Inhibition

| Compound | DAT IC <sub>50</sub> (nM) | NET IC <sub>50</sub> (nM) | SERT IC <sub>50</sub> (nM) |
|----------|---------------------------|---------------------------|----------------------------|
| 4-MPM    | 1926                      | 1933                      | 408                        |

Data sourced from in vitro transporter assays in rat brain synaptosomes.[\[2\]](#)

Table 2: Monoamine Transporter Release

| Compound | DAT EC <sub>50</sub> (nM) | NET EC <sub>50</sub> (nM) | SERT EC <sub>50</sub> (nM) |
|----------|---------------------------|---------------------------|----------------------------|
| 4-MPM    | 227                       | 62                        | 86                         |

Data sourced from in vitro transporter assays in rat brain synaptosomes.[\[2\]](#)

## Experimental Protocols

### Synthesis of 3-methyl-2-(4-methylphenyl)morpholine

The synthesis is adapted from the procedure described by McLaughlin et al.[\[1\]](#)

- **Bromination:** A solution of bromine (27 mmol) in dichloromethane is slowly added to a solution of 4-methylpropiophenone (27 mmol) in dichloromethane. The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.[\[1\]](#)[\[2\]](#)
- **Amination:** The resulting 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine and N,N-diisopropylethylamine to form the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol.[\[1\]](#)
- **Reduction:** The intermediate from the previous step is reduced using sodium borohydride to form the corresponding alcohol.[\[1\]](#)
- **Cyclization:** The alcohol is then treated with concentrated sulfuric acid to facilitate cyclization, forming the morpholine ring and yielding 3-methyl-2-(4-methylphenyl)morpholine.[\[1\]](#)[\[2\]](#)

- Purification: The crude product is purified using preparative thin-layer chromatography on silica gel.[2]

## In Vitro Monoamine Transporter Assays

These assays were conducted using rat brain synaptosomes to determine the ability of 4-MPM to inhibit uptake or stimulate the release of radiolabeled neurotransmitters.[1][5]

- Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue.
- Uptake Inhibition Assay:
  - Varying concentrations of 4-MPM are incubated with the synaptosomes.
  - A tritiated substrate ( $[^3\text{H}]$ dopamine,  $[^3\text{H}]$ norepinephrine, or  $[^3\text{H}]$ 5-HT) is added at a specific concentration (e.g., 5 nM for  $[^3\text{H}]$ dopamine and  $[^3\text{H}]$ 5-HT, 10 nM for  $[^3\text{H}]$ norepinephrine).[1]
  - The incubation is carried out under conditions optimized for each specific transporter (DAT, NET, or SERT).[1]
  - The amount of radiolabeled substrate taken up by the synaptosomes is measured, and the concentration of 4-MPM that inhibits 50% of the uptake ( $\text{IC}_{50}$ ) is calculated.[1]
- Release Assay:
  - Synaptosomes are preloaded with a tritiated substrate.
  - The preloaded synaptosomes are then exposed to various concentrations of 4-MPM.
  - The amount of radiolabeled substrate released from the synaptosomes is measured.
  - The effective concentration of 4-MPM that causes 50% of the maximal release ( $\text{EC}_{50}$ ) is determined.[2]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. 4-Methylphenmetrazine - Wikipedia [en.wikipedia.org]
- 4. getmetabolite.com [getmetabolite.com]
- 5. pure.atu.ie [pure.atu.ie]
- To cite this document: BenchChem. [Discovery and history of 2-(4-Methylphenyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352103#discovery-and-history-of-2-4-methylphenylmorpholine]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)